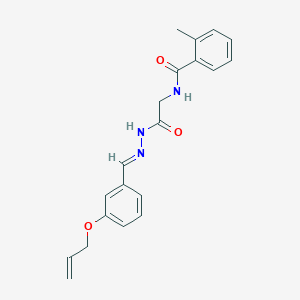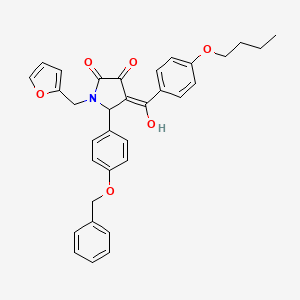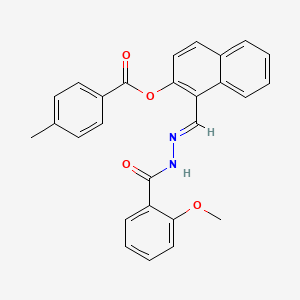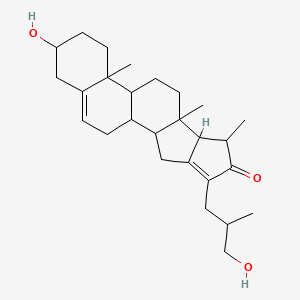
1-Phenoxypropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxypropan-2-yl acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 . It is also known by other names such as phenoxyisopropanyl acetate and 2-phenoxy-1-methylethyl acetate . This compound is characterized by its clear, colorless appearance and is commonly used in various industrial and scientific applications.
Vorbereitungsmethoden
1-Phenoxypropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with propylene oxide, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Phenoxypropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to phenoxypropanol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenoxypropan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is employed as a solvent and a plasticizer in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Phenoxypropan-2-yl acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The acetate group can undergo hydrolysis, releasing acetic acid and phenoxypropanol, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenoxypropan-2-yl acetate can be compared with other similar compounds such as:
1-Phenoxypropan-2-ol: This compound is structurally similar but lacks the acetate group. It is used as a solvent and an intermediate in organic synthesis.
Phenoxyacetic acid: This compound has a carboxylic acid group instead of the acetate group and is used in the synthesis of herbicides and plant growth regulators.
2-Phenoxyethanol: This compound has a shorter carbon chain and is commonly used as a preservative in cosmetics and pharmaceuticals.
This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5413-56-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-phenoxypropan-2-yl acetate |
InChI |
InChI=1S/C11H14O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
QWWTXMUURQLKOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12008762.png)


![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)



![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008810.png)
